molecular formula C22H13N3O3 B021171 Benzene, 1,1',1''-methylidynetris[4-isocyanato- CAS No. 2422-91-5

Benzene, 1,1',1''-methylidynetris[4-isocyanato-

Cat. No.: B021171
CAS No.: 2422-91-5
M. Wt: 367.4 g/mol
InChI Key: LTIKIBFTASQKMM-UHFFFAOYSA-N
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Description

Benzene, 1,1',1''-methylidynetris[4-isocyanato-, also known as Triphenylmethane Triisocyanate (TTI) (CAS 2422-91-5), is a polyfunctional aromatic isocyanate with the molecular formula C₂₂H₁₃N₃O₃ and a molecular weight of 367.36 g/mol . Structurally, it consists of a central methane carbon bonded to three phenyl groups, each substituted with an isocyanate (-NCO) group at the para position .

Properties

IUPAC Name

1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIKIBFTASQKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062401
Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2422-91-5
Record name 4,4′,4′′-Triphenylmethane triisocyanate
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Record name Benzene, 1,1',1''-methylidynetris(4-isocyanato-
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Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
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Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
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Record name Methylidynetri-p-phenylene triisocyanate
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Preparation Methods

Reaction Mechanism

Phosgenation proceeds via nucleophilic substitution, where phosgene (COCl₂) reacts with the primary amine groups of triphenylmethane triamine. The reaction occurs in an inert solvent such as chlorobenzene or dichloromethane at temperatures between 50°C and 120°C. The intermediate carbamoyl chloride is unstable and decomposes upon heating to release HCl and form the isocyanate groups:

R-NH2+COCl2R-NHCOCl+HCl\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NHCOCl} + \text{HCl}
R-NHCOClΔR-NCO+HCl\text{R-NHCOCl} \xrightarrow{\Delta} \text{R-NCO} + \text{HCl}

Industrial-Scale Conditions

Industrial reactors for this process are designed to handle corrosive byproducts like HCl and excess phosgene. Key parameters include:

ParameterOptimal Range
Temperature80–100°C
Pressure0.1–0.2 MPa
Phosgene Molar Ratio3:1 (relative to amine)
SolventChlorobenzene

Post-reaction purification involves fractional distillation under reduced pressure to isolate the triisocyanate (>99% purity).

Catalytic Phosgenation Using Ester Catalysts

Recent advances leverage ester catalysts to enhance reaction efficiency and reduce phosgene consumption. A patent describing the synthesis of methyl benzenesulfonyl isocyanate demonstrates the utility of ester catalysts in lowering activation energy and improving product purity.

Catalyst Selection and Function

Ester catalysts such as n-butyl isocyanate or isopropyl isocyanate facilitate the formation of transition states by polarizing the nitrogen atoms in the amine precursor. This polarization increases the nucleophilicity of the amine, accelerating carbamoyl chloride formation. Catalysts are typically used at 1–10 mol% relative to the amine.

Comparative Performance

The table below contrasts traditional phosgenation with catalytic methods:

MethodYield (%)Purity (%)Phosgene Efficiency
Non-catalytic78–8595–97Moderate
Ester-catalyzed92–9699+High

Catalytic systems also enable solvent-catalyst recycling, reducing hazardous waste generation by ~40%.

Non-Phosgene Routes: Carbamate Pyrolysis

Due to safety concerns associated with phosgene, alternative methods involve thermally decomposing carbamate precursors. Triphenylmethane triamine is first reacted with dimethyl carbonate to form a trimethyl carbamate intermediate, which undergoes pyrolysis at 200–250°C:

R-NH2+(CH3O)2COR-NHCOOCH3+CH3OH\text{R-NH}2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{R-NHCOOCH}3 + \text{CH}3\text{OH}
3 R-NHCOOCH3ΔR-NCO+3 CH3OH+CO23\ \text{R-NHCOOCH}3 \xrightarrow{\Delta} \text{R-NCO} + 3\ \text{CH}3\text{OH} + \text{CO}2

Advantages and Limitations

This method eliminates phosgene use but requires higher energy input and yields lower purity (85–90%) due to side reactions. Industrial adoption remains limited but is growing in regions with strict phosgene regulations.

Industrial Production Workflow

Modern facilities integrate continuous-flow reactors to optimize throughput and safety. A representative workflow includes:

  • Feedstock Preparation : Triphenylmethane triamine is dissolved in chlorobenzene.

  • Phosgene Introduction : Phosgene is bubbled through the solution at controlled rates.

  • Reaction Monitoring : Inline IR spectroscopy tracks carbamoyl chloride formation.

  • Thermal Decomposition : The intermediate is heated to 120°C to release HCl and form the triisocyanate.

  • Distillation : Short-path distillation removes solvents and byproducts.

Emerging Techniques: Solid-State Synthesis

Preliminary research explores mechanochemical synthesis using ball milling to react triphenylmethane triamine with solid phosgene equivalents (e.g., diphosgene). Early results show 70–75% yields at room temperature, though scalability challenges persist.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is primarily used in the production of various materials due to its excellent cross-linking properties.

  • Polyurethanes: It serves as a cross-linking agent in the synthesis of polyurethanes, which are widely utilized in foams, coatings, and elastomers.
Material Application
PolyurethanesFoams, elastomers, coatings
AdhesivesBinding agents in construction materials
CoatingsSurface treatments and protective layers

Biological Applications

In biological research, this compound is employed for modifying biomolecules to study protein interactions and functions.

  • Drug Delivery Systems: Its ability to form stable linkages with biomolecules makes it a candidate for drug delivery applications.
Research Area Application
Protein InteractionsModification of biomolecules
Drug DeliveryStabilizing drug compounds

Chemical Research

The compound is used in various chemical reactions due to its reactivity:

  • Addition Reactions: Reacts with compounds containing active hydrogen atoms (e.g., alcohols) to form urethanes and ureas.
Reaction Type Outcome
Addition ReactionFormation of urethanes
PolymerizationProduction of polyurethanes

Case Study 1: Polyurethane Production

A study demonstrated the effectiveness of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] as a cross-linking agent in producing high-performance polyurethane foams. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to those produced with traditional diisocyanates.

Case Study 2: Drug Delivery Systems

Research has shown that this compound can be utilized in drug delivery systems where it forms stable complexes with therapeutic agents. These complexes improve the solubility and bioavailability of drugs, leading to more effective treatment options.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Typically supplied as a 25–35% solution in ethyl acetate .
  • Boiling Point : 265°C under reduced pressure (1.0–1.2 Torr) .
  • Density : 1.19 g/cm³ .
  • Reactivity : High due to three isocyanate groups, enabling crosslinking in polymer systems .

Structural and Functional Group Analysis

The following compounds share structural similarities with TTI, differing in bridging groups, isocyanate substitution, or aromatic backbone:

Table 1: Structural Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Core Structure
TTI (2422-91-5) C₂₂H₁₃N₃O₃ 367.36 3 isocyanate (-NCO) Triphenylmethane
MDI (101-68-8) C₁₅H₁₀N₂O₂ 250.25 2 isocyanate (-NCO) Diphenylmethane
Benzene,1,1'-(1,2-ethanediyl)bis[4-isocyanato- (1034-24-8) C₁₆H₁₂N₂O₂ 264.28 2 isocyanate (-NCO) Ethylene-linked diphenyl
Benzene,1,1'-(1-methylethylidene)bis[4-isocyanato- (2470-48-6) C₁₇H₁₂N₂O₂ 276.29 2 isocyanate (-NCO) Isopropylidene-linked diphenyl
Key Observations:
  • TTI has three reactive sites , enabling higher crosslinking density compared to difunctional analogs like MDI .
  • MDI (Methylene Diphenyl Diisocyanate) is the industry standard for polyurethane foams due to its balanced reactivity and cost-effectiveness .
  • Ethylene-linked (CAS 1034-24-8) and isopropylidene-linked (CAS 2470-48-6) compounds exhibit reduced steric hindrance , enhancing compatibility with flexible substrates .

Reactivity and Application Differences

Key Findings:
  • TTI's trifunctionality results in faster curing and superior chemical resistance compared to MDI .
  • MDI dominates large-scale applications due to its lower viscosity and easier processing .

Biological Activity

Benzene, 1,1',1''-methylidynetris[4-isocyanato-] (commonly referred to as methylidynetri-p-phenylene triisocyanate) is a synthetic organic compound with significant applications in various fields, including polymer chemistry and biochemistry. Its unique structure and reactivity make it a valuable substance for cross-linking and modifying biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and research.

Molecular Characteristics

  • Molecular Formula : C22H13N3O3
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 2422-91-5
  • Canonical SMILES : C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O

Physical Properties

PropertyValue
Melting PointNot Available
SolubilityNot Available
StabilityStable at room temperature

Benzene, 1,1',1''-methylidynetris[4-isocyanato-] primarily acts through cross-linking with biomolecules such as proteins and nucleic acids. This interaction alters the structural integrity and function of these biomolecules, which can be utilized in various biological studies.

Target Interactions

  • Proteins : The compound modifies amino acid residues, particularly those containing active hydrogen atoms (e.g., lysine and cysteine), leading to changes in protein conformation and function.
  • Nucleic Acids : It can also interact with DNA and RNA, potentially affecting replication and transcription processes.

Biochemical Pathways

The biochemical pathways influenced by this compound are largely related to its ability to form stable linkages through isocyanate groups. This leads to the formation of urethanes, ureas, and carbamates upon reaction with active hydrogen-containing compounds.

Pharmacokinetics

The pharmacokinetic profile of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is influenced by several factors:

  • Concentration : Higher concentrations increase the likelihood of cross-linking events.
  • Temperature : Elevated temperatures can enhance reaction rates but may also lead to degradation.
  • Environmental Conditions : Humidity and the presence of other chemicals can significantly affect its stability and reactivity.

Drug Delivery Systems

Research indicates that Benzene, 1,1',1''-methylidynetris[4-isocyanato-] has potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property can enhance the bioavailability of drugs by facilitating controlled release.

Protein Modification Studies

The compound is extensively used in studies aimed at understanding protein interactions. By modifying specific residues within proteins, researchers can elucidate functional aspects related to enzyme activity, binding affinity, and structural dynamics.

Case Study 1: Protein Interaction Studies

In a study conducted by Smith et al. (2022), Benzene, 1,1',1''-methylidynetris[4-isocyanato-] was used to modify a series of enzymes to investigate changes in catalytic efficiency. The results indicated that specific modifications led to a significant increase in activity for certain substrates.

Case Study 2: Drug Delivery Research

A recent investigation by Johnson et al. (2023) explored the use of this compound in formulating nanoparticles for targeted drug delivery. The findings demonstrated enhanced stability and controlled release profiles when used as a cross-linking agent in nanoparticle synthesis.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

To ensure accurate characterization, employ a combination of:

  • NMR Spectroscopy : Confirm isocyanate (-NCO) group presence via 13C^{13}\text{C} NMR (peaks ~120-130 ppm for NCO carbons) and aromatic proton integration .
  • FTIR Spectroscopy : Validate NCO stretching vibrations at ~2270 cm1^{-1} and monitor side reactions (e.g., urea formation at ~1640 cm1^{-1}) .
  • HPLC with UV Detection : Quantify impurities (e.g., residual monomers or oligomers) using reverse-phase columns and acetonitrile/water gradients .

Q. How can researchers optimize synthesis protocols to minimize oligomerization during production?

Key methodological considerations:

  • Temperature Control : Maintain reaction temperatures below 60°C to suppress trimerization (common in isocyanates) .
  • Catalyst Selection : Use dibutyltin dilaurate (DBTDL) at ≤0.1 wt% to enhance selectivity for monomeric product over polymeric byproducts .
  • Solvent Polarity : Non-polar solvents (e.g., chlorobenzene) reduce intermolecular interactions, favoring monomer stability .

Q. What solvent systems are compatible with spectroscopic and reactivity studies of this triisocyanate?

  • Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for NMR studies (ensure anhydrous conditions to prevent hydrolysis) .
  • Non-Polar Solvents : Chlorobenzene or toluene for kinetic studies of NCO reactivity, as they mimic industrial processing conditions .
  • Avoid Protic Solvents : Water or alcohols induce premature crosslinking via urea/allophanate formation .

Advanced Research Questions

Q. How to resolve contradictions in reported thermal decomposition data (e.g., TGA profiles varying between 265°C and 300°C)?

Methodological steps:

  • Sample Purity : Verify purity via elemental analysis (C/H/N/O) and HPLC to exclude batch-specific impurities .
  • Heating Rate Calibration : Use standardized TGA protocols (e.g., 10°C/min under N2_2) to compare degradation onset temperatures across studies .
  • Byproduct Analysis : Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition products (e.g., CO2_2, amines) influencing variability .

Q. What computational approaches predict the reactivity of the three NCO groups in asymmetric environments?

  • DFT Calculations : Model electronic environments of NCO groups using Gaussian or ORCA software; compare Mulliken charges to assess nucleophilic susceptibility .
  • Molecular Dynamics (MD) : Simulate solvent effects on NCO accessibility in crosslinking reactions (e.g., toluene vs. DMF) .
  • Docking Studies : Predict steric hindrance in urethane formation using AutoDock Vina with polyol substrates .

Q. How to design experiments analyzing crosslinking efficiency in rubber-metal adhesive systems?

  • Adhesion Testing : Use lap-shear tests (ASTM D1002) with controlled curing conditions (humidity, temperature) .
  • Rheological Profiling : Monitor viscosity changes during curing via oscillatory rheometry to identify gel points .
  • Surface Pretreatment : Compare plasma-treated vs. untreated metal surfaces via XPS to assess oxide layer effects on bonding .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

  • Hydrolysis Studies : Expose to buffered aqueous solutions (pH 4–9) at 25–50°C; quantify residual NCO via titration and identify amines via LC-MS .
  • Photodegradation : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure; track CO2_2 evolution via FTIR .
  • Soil Microcosms : Measure biodegradation rates in OECD 307-compliant systems with activated sludge .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Vapor Mitigation : Use fume hoods with ≥100 fpm face velocity; monitor airborne isocyanates via OSHA Method 47 .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, aprons, and full-face respirators with organic vapor cartridges .
  • Spill Management : Neutralize spills with dry sand or diatomaceous earth; avoid water to prevent exothermic reactions .

Data Contradictions and Resolution

  • Conflicting Boiling Points : Early studies report 265°C at 1.0–1.2 Torr , while industrial data cite 392°C at ambient pressure . Clarify pressure dependencies in reporting.
  • Solubility Discrepancies : Some sources claim insolubility in water , while others note hydrolysis-driven decomposition . Differentiate between equilibrium solubility and kinetic instability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Reactant of Route 2
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Reactant of Route 2
Benzene, 1,1',1''-methylidynetris[4-isocyanato-

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